Cas no 1211596-61-0 (tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate)

tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate structure
1211596-61-0 structure
Product name:tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate
CAS No:1211596-61-0
MF:C15H23N3O2
MW:277.362023591995
CID:5177192
PubChem ID:75480448

tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
    • tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate
    • SB46603
    • tert-butyl3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
    • Tert-butyl 3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate
    • tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate
    • Inchi: 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3
    • InChI Key: UPRQOXULXDFABD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C1)NC1C=CC=CC=1N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Topological Polar Surface Area: 67.6
  • XLogP3: 2.3

tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-130765-1.0g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
1g
$770.0 2023-06-08
Enamine
EN300-130765-0.25g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
0.25g
$383.0 2023-06-08
Enamine
EN300-130765-5.0g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
5g
$2235.0 2023-06-08
Enamine
EN300-130765-1000mg
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91.0%
1000mg
$770.0 2023-09-30
Enamine
EN300-130765-10000mg
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91.0%
10000mg
$3315.0 2023-09-30
Enamine
EN300-130765-100mg
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91.0%
100mg
$268.0 2023-09-30
Enamine
EN300-130765-2500mg
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91.0%
2500mg
$1509.0 2023-09-30
Enamine
EN300-130765-0.1g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
0.1g
$268.0 2023-06-08
Enamine
EN300-130765-0.05g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
0.05g
$179.0 2023-06-08
Enamine
EN300-130765-0.5g
tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
1211596-61-0 91%
0.5g
$601.0 2023-06-08

Additional information on tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate

Research Brief on tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate (CAS: 1211596-61-0)

The compound tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate (CAS: 1211596-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, applications, and pharmacological relevance.

Recent literature highlights the role of tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate as a versatile building block in the construction of heterocyclic compounds, particularly those with potential therapeutic applications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of novel kinase inhibitors, which are being explored for their efficacy in targeting cancer-related pathways. The compound's unique structural features, including the tert-butyl carbamate group and the 2-aminophenyl moiety, contribute to its reactivity and selectivity in chemical transformations.

In addition to its synthetic applications, tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate has been investigated for its direct biological activities. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes involved in inflammatory responses. These findings, though still in the early stages, open up new avenues for the development of anti-inflammatory agents.

The synthesis of tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate typically involves multi-step organic reactions, starting from commercially available precursors. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale applications. For instance, a 2022 study in Organic Letters reported a palladium-catalyzed coupling reaction that significantly streamlined the synthesis process.

Looking ahead, researchers are exploring the potential of tert-butyl 3-(2-aminophenyl)aminopyrrolidine-1-carboxylate in drug discovery programs, particularly in the design of small-molecule modulators for protein-protein interactions. Its structural flexibility and ability to serve as a scaffold for diverse functional groups make it a promising candidate for further investigation. Future studies are expected to focus on optimizing its pharmacokinetic properties and evaluating its in vivo efficacy in disease models.

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